Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine

Description

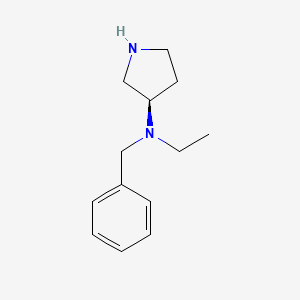

Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a tertiary amine characterized by a pyrrolidine core substituted with benzyl and ethyl groups at the nitrogen atom and an (R)-configuration at the 3-position of the pyrrolidine ring (Figure 1). The stereochemistry and substituent patterns critically influence binding affinity and pharmacokinetics, making this compound a subject of interest in medicinal chemistry.

Properties

IUPAC Name |

(3R)-N-benzyl-N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSDETCBJFSOJU-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1)[C@@H]2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-ethyl-®-pyrrolidin-3-yl-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

Substitution Reactions: The benzyl and ethyl groups are introduced via nucleophilic substitution reactions. For instance, benzyl chloride and ethyl bromide can be used as alkylating agents in the presence of a base like sodium hydride or potassium carbonate.

Chiral Resolution: The ®-enantiomer can be isolated using chiral resolution techniques such as chromatography on a chiral stationary phase or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production of Benzyl-ethyl-®-pyrrolidin-3-yl-amine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl-ethyl-®-pyrrolidin-3-yl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or ethyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides (e.g., benzyl chloride, ethyl bromide), bases (e.g., sodium hydride, potassium carbonate).

Major Products

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the production of diverse derivatives.

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Produces amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replaces benzyl group with other functional groups | Sodium azide, potassium cyanide |

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its interactions with neurotransmitter systems suggest potential applications in treating neurological disorders.

Case Study: Anticancer Activity

A study evaluating the anticancer efficacy of pyrrolidine derivatives highlighted that modifications to the pyrrolidine ring can enhance cytotoxic activity against cancer cell lines. The presence of the benzyl and ethyl groups in this compound may contribute to its enhanced biological activity compared to simpler analogs.

Medicinal Chemistry

Therapeutic Applications

The compound is being explored for its therapeutic potential in treating conditions such as metabolic disorders and inflammation. Its role as a modulator of specific molecular targets makes it a candidate for drug development.

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs due to its versatility as a building block. Its derivatives have been implicated in the development of novel therapeutic agents.

Comparison with Related Compounds

The structural uniqueness of this compound distinguishes it from similar compounds like piperidine and N-benzylpiperidine. This uniqueness contributes to its distinct chemical and biological properties.

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Contains both benzyl and ethyl groups | Antimicrobial, anticancer research |

| Piperidine | Simple cyclic structure | General organic synthesis |

| N-Benzylpiperidine | Benzyl group attached to nitrogen | Neurotransmitter modulation |

Mechanism of Action

The mechanism of action of Benzyl-ethyl-®-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pyrrolidine ring and the chiral center play crucial roles in determining the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The pyrrolidin-3-yl-amine scaffold is a common motif in MCH1R antagonists. Key structural variations include:

- Substituents on the pyrrolidine nitrogen : Benzyl, ethyl, or aryl groups.

- Aromatic ring modifications : Presence of electron-donating (e.g., -NH₂) or electron-withdrawing groups (e.g., -Cl).

- Stereochemistry : (R)- vs. (S)-configuration at the pyrrolidine 3-position.

Table 1 compares Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine with its analogs:

Key Observations:

Substituent Impact: The 4-aminophenyl group in 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine enhances MCH1R binding (Ki = 2.3 nM) compared to benzyl or chloro-benzyl substituents . Ethyl and methyl groups on the nitrogen (as in the target compound) may improve metabolic stability but reduce receptor affinity compared to aryl substituents.

Stereochemistry :

- The (R)-configuration is critical for activity in MCH1R antagonists. For example, (R)-isomers of pyrrolidine derivatives show higher potency than (S)-isomers due to optimal receptor fit .

Pharmacokinetics: Analogs like 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine exhibit moderate oral bioavailability (32% in rats), suggesting that benzyl-ethyl derivatives may require structural optimization for improved absorption .

Pharmacological and Therapeutic Potential

While direct data for this compound are sparse, its structural analogs demonstrate:

Biological Activity

Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl and an ethyl substituent. Its chiral configuration at the pyrrolidine nitrogen contributes to its unique biological activities. The compound can be synthesized through various methods, including cyclization reactions and nucleophilic substitutions, allowing for the introduction of different functional groups that can modulate its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It can function as an agonist or antagonist , influencing various physiological pathways. For instance, the presence of the chiral center is crucial for determining the binding affinity and specificity of the compound to its targets.

Antimicrobial Properties

Recent studies have shown that this compound exhibits notable antimicrobial activity . In vitro tests demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Candida albicans | 22 |

Anticancer Activity

This compound has also been investigated for its anticancer properties . In studies involving breast cancer cell lines, the compound demonstrated cytotoxic effects at low concentrations, suggesting potential as a therapeutic agent .

Table 2: Cytotoxic Effects on Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative) | 6.25 |

| MCF-7 (HER2-positive) | 25 |

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. Results indicated that this compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential in treating bacterial infections .

- Anticancer Research : Another research focused on the anticancer effects of this compound on different breast cancer cell lines. The findings revealed a significant reduction in cell viability, particularly in triple-negative breast cancer cells, suggesting that this compound could serve as a lead compound for developing new cancer therapies .

Applications in Medicinal Chemistry

This compound is not only valuable for its direct biological activities but also serves as a building block in medicinal chemistry. Its ability to act as a chiral auxiliary facilitates the synthesis of enantiomerically pure compounds, which are crucial for developing effective pharmaceuticals targeting neurological disorders and other diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl-ethyl-(R)-pyrrolidin-3-yl-amine, and how can reductive alkylation improve yield?

- Methodological Answer : The compound can be synthesized via reductive alkylation using NaBH₄ in an AcOH/benzene-ethanol mixture. For example, analogous amines like methyl 4-[({4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}amino)methyl]-benzoate were prepared using NaBH₄ in acidic conditions . Cross-coupling reactions with Pd catalysts (e.g., PdCl₂, PPh₃) are also viable for introducing aryl/heteroaryl groups .

- Key Considerations : Monitor reaction pH and temperature to avoid racemization. Use chiral HPLC or polarimetry to confirm enantiopurity .

Q. How can researchers purify this compound while preserving stereochemical integrity?

- Methodological Answer : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. For chiral separation, employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). Recrystallization in non-polar solvents (e.g., hexane) can enhance purity, as demonstrated for (3R,4R)-1-Benzyl-3,4-pyrrolidindiol .

- Validation : Confirm purity via ¹H/¹³C NMR (δ 7.3–6.8 ppm for benzyl protons) and compare optical rotation values to literature .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., 3-Benzyloxypyridin-2-amine in achieved R factor = 0.067) .

- NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, pyrrolidine protons typically appear at δ 2.5–3.5 ppm .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer :

- Hypothesis Testing : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). For instance, HCl/dioxane in Reference Example 153 () required strict moisture control.

- Data Triangulation : Cross-validate NMR with IR (C-N stretch ~1250 cm⁻¹) and elemental analysis. If discrepancies persist, consider alternative stereochemical assignments or byproduct formation .

Q. What role does stereochemistry play in the biological activity of this compound derivatives?

- Methodological Answer : Compare (R)- and (S)-enantiomers via in vitro assays. For example, (3R,4R)-1-Benzyl-3,4-pyrrolidindiol (CAS 163439-82-5) showed distinct physical properties (mp 95°C) compared to its (S,S)-counterpart .

- Case Study : Melanin-concentrating hormone receptor antagonists derived from pyrrolidin-3-yl-amine scaffolds demonstrated enantiomer-specific binding affinities (e.g., 1-(4-Aminophenyl)-pyrrolidin-3-yl-amine in ) .

Q. How can researchers design in vitro studies to evaluate metabolic stability or receptor interactions?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled compounds) or fluorescence polarization.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. For safety, adhere to protocols in (e.g., PPE requirements, fume hood use) .

Q. What strategies mitigate decomposition or racemization during storage?

- Methodological Answer : Store under argon at –20°C in amber vials. Avoid prolonged exposure to light or humidity. For analogs like rel-(3R,4S)-1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-amine, stability was enhanced using desiccants and temperature-controlled environments .

Data Reporting and Compliance

Q. What standards should be followed for reporting synthetic and analytical data?

- Guidelines :

- Synthesis : Document reaction time, yield, and catalyst loading (e.g., [RuCl₂(p-cymene)]₂ at 5 mol% in ) .

- Analytical : Include NMR solvent, X-ray refinement parameters (R factor), and chromatographic conditions (e.g., CSP type, mobile phase) .

- Compliance : Align with CIR Expert Panel protocols for material specifications and data retention () .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.